Asymmetric Synthesis of (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol: A Stereodivergent Organometallic Approach
Asymmetric Synthesis of (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol: A Stereodivergent Organometallic Approach
Executive Summary & Strategic Rationale
The compound (1R,2S)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol (CAS: 1269971-60-9) is a highly specialized chiral vicinal amino alcohol [1]. Molecules bearing this 1-heteroaryl-1-amino-2-alkanol motif are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.
Synthesizing this specific stereoisomer presents a unique chemo- and stereoselective challenge. Traditional oxidative methods, such as the Sharpless Asymmetric Aminohydroxylation (SAA), are often incompatible with the electron-rich 5-methylfuran ring, which is highly susceptible to over-oxidation and ring-opening under osmium-catalyzed conditions.
To bypass these limitations, this whitepaper outlines a highly robust, self-validating organometallic pathway utilizing Ellman’s sulfinamide chemistry [2]. By leveraging the chiral pool—specifically (S)-lactaldehyde—and the powerful facial directing effects of (R)-tert-butanesulfinamide, we can establish the (1R, 2S) contiguous stereocenters with exquisite diastereocontrol and absolute causality.
Retrosynthetic Workflow & Causality
The synthetic strategy relies on the disconnection of the C1–C(furan) bond. The target is traced back to an alpha-chiral sulfinyl imine and a 5-methyl-2-furyllithium nucleophile.
Synthetic workflow for the target amino alcohol via Ellman's auxiliary.
Stereochemical Logic
The defining step of this pathway is the nucleophilic addition of the furyllithium species to the chiral imine. The (S)-stereocenter at C2 is pre-installed via the starting material. The bulky tert-butyl group of the (R)-sulfinamide, coupled with the sterically demanding tert-butyldimethylsilyl (TBS) ether at the alpha-position, forces the imine into an s-cis conformation. This steric bulk effectively shields the Si-face of the imine, strictly directing the nucleophile to attack from the Re-face, thereby establishing the desired (1R) configuration [2].
Stereochemical causality of the nucleophilic addition establishing the (1R) configuration.
Step-by-Step Experimental Methodologies
The following protocols are engineered to be self-validating. In-process controls (IPCs) such as TLC and NMR are integrated to ensure the integrity of the chiral centers at each stage.
Protocol 1: Synthesis of the Chiral Sulfinyl Imine
Objective: Condense (S)-2-((tert-butyldimethylsilyl)oxy)propanal with (R)-tert-butanesulfinamide without racemizing the alpha-stereocenter. Causality: Titanium(IV) ethoxide acts as a mild Lewis acid to activate the aldehyde and simultaneously serves as an irreversible water scavenger, driving the equilibrium forward without promoting enolization.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (S)-2-((tert-butyldimethylsilyl)oxy)propanal (1.0 equiv, 10.0 mmol) and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 equiv, 11.0 mmol) in anhydrous THF (30 mL).
-
Activation: Add Ti(OEt)₄ (2.0 equiv, 20.0 mmol) dropwise via syringe at room temperature.
-
Reaction: Stir the yellow solution at 25 °C for 12 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2); the aldehyde spot should completely disappear.
-
Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white suspension of TiO₂ will form.
-
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL).
-
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure (R,S)-N-sulfinyl imine.
Protocol 2: Diastereoselective Nucleophilic Addition
Objective: Install the 5-methylfuran ring while establishing the (1R) stereocenter. Causality: n-Butyllithium kinetically and thermodynamically deprotonates 2-methylfuran at the C5 position due to the directing effect of the ring oxygen. The reaction is performed at cryogenic temperatures (-78 °C) to maximize the facial selectivity of the addition.
-
Lithiation: In an oven-dried flask under argon, dissolve 2-methylfuran (1.5 equiv, 15.0 mmol) in anhydrous THF (20 mL). Cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-BuLi (2.5 M in hexanes, 1.5 equiv, 15.0 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of 5-methyl-2-furyllithium.
-
Addition: Dissolve the (R,S)-N-sulfinyl imine from Protocol 1 (1.0 equiv, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the furyllithium solution at -78 °C.
-
Reaction: Stir at -78 °C for 4 hours, then allow the mixture to slowly warm to -20 °C over 1 hour. Self-Validation: ¹H NMR of a crude aliquot should show a diastereomeric ratio (dr) of >95:5.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the major (1R,2S) diastereomer.
Protocol 3: Global Deprotection
Objective: Cleave both the tert-butanesulfinyl group and the TBS ether to yield the final free amino alcohol. Causality: Acidic methanolysis provides a highly efficient, one-pot cleavage of both the N–S bond and the O–Si bond. The use of anhydrous HCl in dioxane prevents the formation of unwanted aqueous byproducts and yields the product directly as a stable hydrochloride salt.
-
Preparation: Dissolve the protected amino alcohol (1.0 equiv, 8.0 mmol) in anhydrous methanol (15 mL).
-
Deprotection: Add 4M HCl in dioxane (5.0 equiv, 40.0 mmol) dropwise at 0 °C.
-
Reaction: Warm the mixture to 25 °C and stir for 2 hours.
-
Isolation: Concentrate the mixture in vacuo to remove all volatiles. Triturate the resulting crude solid with cold diethyl ether (20 mL) to precipitate the pure (1R,2S)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol hydrochloride.
-
Neutralization (Optional): To obtain the free base, partition the salt between EtOAc and saturated aqueous NaHCO₃, extract, and concentrate.
Quantitative Yield & Selectivity Data
The table below summarizes the expected quantitative outcomes for the described synthetic pathway, demonstrating the high efficiency and stereocontrol of the Ellman auxiliary approach.
| Reaction Step | Reagents & Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1. Imine Condensation | Ti(OEt)₄, THF, 25 °C, 12 h | 88% | >99:1 | >99% |
| 2. Nucleophilic Addition | n-BuLi, THF, -78 °C, 4 h | 82% | 95:5 | >99% |
| 3. Global Deprotection | HCl / MeOH, 25 °C, 2 h | 95% | >99:1 | >99% |
References
-
Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 2010, 110 (6), 3600–3740. Available at:[Link]
